L-Penicillamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044687 | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
4.65e+00 g/L | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52-66-4, 25526-04-9, 1113-41-3, 52-67-5 | |
| Record name | (±)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | DL-Penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664 | |
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| Record name | NSC81988 | |
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| Record name | L-Penicillamine | |
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| Record name | DL-Penicillamine | |
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| Record name | DL-Penicillamine | |
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| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
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| Record name | DL-β-mercaptovaline | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PENICILLAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98 | |
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| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198.5 °C | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Analytical Characterization of L Penicillamine
Chemical Synthesis Pathways for L-Penicillamine Isolation
The synthesis of this compound often involves strategies that address the challenge of stereoselectivity, given its enantiomeric relationship with D-penicillamine. While direct enantioselective synthesis routes specifically yielding this compound are less commonly detailed in the provided information compared to the synthesis of the racemate or D-penicillamine, approaches involving resolution of racemic mixtures and derivatization play a role in obtaining or identifying the L-isomer.
Enantioselective synthesis aims to favor the formation of one specific enantiomer over the other. wikipedia.org While information directly detailing enantioselective synthesis routes to this compound is limited in the search results, the concept of obtaining pure enantiomers is central to penicillamine (B1679230) production. One approach mentioned involves the synthesis of D,this compound racemate, followed by selective resolution to obtain the desired enantiomer. pillbuys.com A process for the recovery of optical isomers of penicillamine describes using an optically active form of threo-1-(p-nitrophenyl)-2-aminopropanediol-1,3 as an optically active base to obtain the salt with the this compound derivative as the more difficultly soluble salt, allowing for its recovery. google.com Another study describes a diastereoselective synthesis of chiral tricyclic compounds derived from L-cysteine and D-penicillamine, where the stereochemistry of the chiral center from the amino acid is retained. scielo.br Although this is not a direct synthesis of this compound, it illustrates the use of chiral starting materials in creating stereoselective products.
Derivatization can be employed in synthesis to facilitate separation or isolation of enantiomers. In the context of penicillamine, derivatization is frequently mentioned in analytical methods to enable chiral separation, but it can also be part of a synthetic or isolation strategy. For instance, the process for recovering optical isomers using an optically active base involves converting D,this compound into an N-acetyl or N-formyl derivative of a thiazolidine-4-carboxylic acid, such as N-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (N-formyl-isopropylidene-D,this compound), before resolution. google.com This suggests derivatization can be used to create diastereomers that can be more easily separated.
Enantioselective Synthetic Routes
Spectroscopic and Chromatographic Techniques for this compound Analysis
Analyzing this compound, particularly in the presence of its D-enantiomer, requires sophisticated techniques capable of distinguishing between the two stereoisomers. Chromatographic and spectroscopic methods, often coupled with derivatization, are widely used for this purpose.
HPLC is a primary technique for the separation and quantification of penicillamine enantiomers. Enantiomeric separation of penicillamine can be achieved using reversed-phase HPLC methods, often involving derivatization with chiral or achiral reagents followed by separation on a chiral stationary phase or an achiral phase using a chiral mobile phase additive. researchgate.netnih.gov
Studies have demonstrated the use of Marfey's reagent (FDNP-L-Ala-NH2) and its structural variants for indirect chiral separation of penicillamine enantiomers after derivatization. researchgate.netiitr.ac.in The resulting diastereomers can be resolved on a reversed-phase C18 HPLC column. researchgate.netiitr.ac.in For example, a gradient reversed-phase HPLC method utilizing Marfey's reagent as a derivatization agent achieved enantiomeric separation on a Poroshell HPH C18 stationary phase with a resolution between this compound derivative and penicillamine derivative exceeding 10.0. researchgate.net The method showed linearity over a concentration range of 0.03–0.30 µg/mL, with detection at 340 nm. researchgate.net
Another approach involves derivatization with achiral reagents that add a chromophore for enhanced detection, followed by separation on a chiral stationary phase or via ligand exchange chromatography. nih.gov For instance, penicillamine enantiomers derivatized with N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]maleimide (DBPM), a fluorogenic reagent, were separated on a Pirkle-type chiral stationary phase. nih.gov
Interactive Table 1: HPLC Parameters for Enantiomeric Separation of Penicillamine Derivatives
| Derivatization Reagent | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Resolution | LOD (µg/mL) | Linearity Range (µg/mL) | Ref. |
| Marfey's Reagent | Poroshell HPH C18 | Aqueous 0.5% orthophosphoric acid buffer and acetonitrile (B52724) (gradient elution) | 340 | > 10.0 | 0.01 | 0.03–0.30 | researchgate.net |
| DBPM | Pirkle-type chiral phase | 75% aqueous methanol (B129727) with 0.15 M CH3COONH4 and 0.05 M tetra-n-butylammonium bromide | Fluorescence | - | 290 fmol | 2–50 pmol | nih.gov |
| N-(1-pyrenyl)maleimide (NPM) | Reversed-phase C18 | Reversed-phase HPLC | - | - | - | - | nih.gov |
| Marfey's Reagent variants | Reversed-phase C18 | Acetonitrile and 0.01 M trifluoroacetic acid (gradient elution) | UV (340 nm) | - | - | - | iitr.ac.in |
Capillary Zone Electrophoresis (CZE) is another powerful technique for the chiral separation of penicillamine enantiomers. CZE offers advantages such as high separation efficiency and low sample consumption. mdpi.comnih.gov Chiral separation in CZE is typically achieved by adding a chiral selector to the running buffer. mdpi.comnih.gov
Studies have shown that cyclodextrins, such as neutral β-cyclodextrin (β-CD) and sulfated-β-cyclodextrin (S-β-CD), can be effective chiral selectors for the enantioseparation of Dthis compound in CZE. mdpi.comnih.govresearchgate.net Baseline separation of Dthis compound has been achieved across a broad pH range (pH 2.0 to over pH 10) using neutral β-CD. mdpi.com For enhanced detection and electromigration in CZE, a one-pot labeling technique can be used to introduce chromophore and charge groups onto the penicillamine analytes. mdpi.comresearchgate.net Derivatization with reagents like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) has also been employed, with separation of the derivatives achieved using S-β-CD as the chiral selector in a borate (B1201080) buffer. researchgate.net
Interactive Table 2: CZE Parameters for Chiral Separation of Penicillamine Enantiomers
| Chiral Selector | Running Buffer Composition | pH | Applied Voltage (kV) | Detection Wavelength (nm) | Resolution | LOD (µg/mL) | Linear Range (µg/mL) | Ref. |
| Neutral β-CD | Various buffers | 2.0-10+ | - | UV | Baseline | 1.41-2.58 | 8.56–1.71 × 10³ | mdpi.comnih.gov |
| S-β-CD | 50 mM borate solution | 9.5 | 20 | UV (202 nm) | 3.7 | - | - | researchgate.net |
| β-cyclodextrin | 50 mM phosphate (B84403) buffer with (+)-camphor-10-sulfonic acid | 2.5 | - | UV (200 nm) | Baseline | - | - | nih.gov |
Spectrophotometric and fluorometric methods offer sensitive approaches for the detection and quantification of penicillamine, often relying on its reactive thiol group. These methods frequently involve derivatization to form a chromophore or fluorophore.
Spectrophotometric methods have been developed using chromogenic agents that react with penicillamine. For example, 2,6-dichlorophenolindophenol (2,6-DCPIP) reacts with penicillamine to produce a bluish-green colored compound with maximum absorbance at 610 nm. asianpubs.org This method showed linearity in the range of 0.005-0.100 ppm. asianpubs.org Another spectrophotometric method utilizes the reduction of the Cu(II)-bathocuproine complex by penicillamine, resulting in a yellow-orange-colored Cu(I)-bathocuproine complex with maximum absorbance at 483 nm. pensoft.net This kinetic spectrophotometric method exhibited a linear calibration range of 3.0 × 10⁻⁶–6.0 × 10⁻⁴ mol L⁻¹. pensoft.net Spectrophotometric determination has also been achieved using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL) at alkaline pH, forming a deep brown-purple adduct with maximum absorption at 468 nm. sciepub.com
Fluorometric methods often exploit the reaction of penicillamine's thiol group with fluorescent reagents. A sensitive fluorometric method for D-penicillamine, which could potentially be adapted or serve as a basis for this compound analysis, involves coupling with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) to yield a fluorescent product with excitation and emission wavelengths at 465 nm and 530 nm, respectively. capes.gov.br More recently, fluorescence assays specifically for this compound have been developed. One such assay is based on the reaction between this compound and N-acetyl-L-cysteine-capped CdTe quantum dots in the presence of copper ions. rsc.orgrsc.org The fluorescence intensity changes upon the addition of this compound, allowing for its determination. rsc.orgrsc.org A smartphone-assisted dual-mode ratiometric fluorescence sensor using NH₂-MIL-101(Fe) and CdTe quantum dots has also been developed for the detection of this compound, showing a detection limit of 1.10 nM in a down-conversion fluorescence system. nih.gov
Interactive Table 3: Spectrophotometric and Fluorometric Methods for Penicillamine Detection
| Method | Reagent/Principle | Detection Wavelength (nm) | Linear Range | LOD | Ref. |
| Spectrophotometry | 2,6-Dichlorophenolindophenol (2,6-DCPIP) | 610 | 0.005–0.100 ppm | - | asianpubs.org |
| Spectrophotometry | Reduction of Cu(II)-bathocuproine complex | 483 | 3.0 × 10⁻⁶–6.0 × 10⁻⁴ mol L⁻¹ | 9.0 × 10⁻⁷ mol L⁻¹ | pensoft.net |
| Spectrophotometry | 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL) | 468 | 1–15 µg/mL | 0.11 µg/mL | sciepub.com |
| Fluorometry | 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | Ex: 465, Em: 530 | 0.6–3 µg/mL | 2 × 10⁻³ µg/mL (1.3 × 10⁻⁸ M) | capes.gov.br |
| Fluorometry | N-acetyl-L-cysteine-capped CdTe quantum dots + Cu²⁺ | Fluorescence change | 2 × 10⁻⁷–4 × 10⁻⁶ mol L⁻¹ | - | rsc.orgrsc.org |
| Fluorometry | NH₂-MIL-101(Fe) and CdTe quantum dots (smartphone-assisted) | Fluorescence change | - | 1.10 nM (down-conversion) | nih.gov |
Biochemical and Molecular Interactions of L Penicillamine
Ligand Binding and Chelation Properties of L-Penicillamine
This compound acts as a chelating agent, capable of binding to various metal ions to form stable, soluble complexes that can be excreted from the body. nih.govnhsdorset.nhs.uk
Interaction with Metal Ions (e.g., Copper, Lead, Mercury)
This compound can chelate heavy metals such as copper, lead, and mercury. nih.govnhsdorset.nhs.uknih.gov The sulfhydryl moiety of penicillamine (B1679230) is responsible for the chelation of metal ions, forming a metal-sulfur linkage. researchgate.net This property underlies its use in treating heavy metal toxicity by facilitating the renal excretion of these metals. researchgate.netnih.govnhsdorset.nhs.uk
Complex Formation with Transition Metals
Penicillamine is a chelant of copper and other divalent ions, including cadmium, lead, mercury, and nickel. nih.gov The ability of penicillamine to bind metals is believed to be the basis for its effectiveness in treating conditions involving metal accumulation. nih.gov Studies have also explored the synergistic inhibitory effects of penicillamine or cysteine in combination with metallic salts like Zn²⁺, Fe²⁺, Ca²⁺, or Ni²⁺ on certain enzymes, although not with copper salts in one reported instance. nih.gov
Disulfide Interchange Mechanisms with Biological Thiols (e.g., Cysteine)
This compound can combine and form disulfide bonds with cysteine, resulting in a more soluble compound that enhances excretion. nih.gov This interaction helps prevent the formation of cystine calculi. nih.gov The thiol/disulfide exchange reactions of penicillamine with cystine and related disulfides have been studied. researchgate.net These reactions typically occur in two steps. The reactive species involved in the reaction of penicillamine with cystine are identified as penicillamine with its amino group protonated and its thiol group deprotonated, and cystine and penicillamine-cysteine mixed disulfide with their amino groups protonated. researchgate.net Steric effects due to the two methyl groups adjacent to the sulfur atom of penicillamine can influence the extent of these reactions. researchgate.net Penicillamine reacts rapidly at the albumin-cysteine mixed disulfide bond to form penicillamine-cysteine mixed disulfide and reacts more slowly at other albumin disulfide bonds. researchgate.net
Enzymatic Interactions and Inhibition by this compound
This compound is known to interact with and inhibit certain enzymes, particularly those dependent on pyridoxal-5-phosphate (PLP). mdpi.comacpjournals.org
Inhibition of Pyridoxal-5-Phosphate Dependent Enzymes (e.g., Transaminases, Kynureninase)
This compound can interact with the vitamin cofactor PLP, and is generally a more effective inhibitor of PLP-dependent enzymes compared to D-penicillamine, as it better mimics the L-amino acid substrates of these enzymes. mdpi.com Penicillamine rapidly forms a thiazolidine (B150603) with PLP, which is thought to occur in vivo and contribute to the inhibition of PLP-dependent enzymes such as transaminases and kynureninase. acpjournals.orgcloudfront.netcdnsciencepub.com Studies have shown that this compound causes a reduced activity of alanine-glutamic and aspartic-glutamic transaminases. researchgate.netportlandpress.com This inhibition can be reversed by the simultaneous administration of pyridoxine (B80251) in vivo or by the addition of pyridoxal (B1214274) in vitro. researchgate.net this compound is a mechanism-based inhibitor of serine palmitoyltransferase by forming a PLP-thiazolidine adduct. researchgate.netrsc.org
Effects on Amino Acid Metabolism Pathways
The inhibition of PLP-dependent enzymes by this compound can impact amino acid metabolism pathways. The inactivation of PLP by this compound would result in an impairment in the metabolism of tryptophan via the kynurenine (B1673888) pathway. cloudfront.netscispace.com Kynureninase, a PLP-dependent enzyme, catalyzes the conversion of kynurenine to anthranilic acid. nih.gov Inhibition of kynureninase by this compound can lead to abnormal tryptophan metabolism. acpjournals.org
This compound's Interactions with Nucleic Acids and Proteins
This compound engages in interactions with biological macromolecules, including nucleic acids and proteins, influencing their structure and function.
DNA-Immobilized Recognition of this compound via Intercalation
The interaction between this compound and double-stranded deoxyribonucleic acid (dsDNA) has been investigated, particularly in the context of developing chiral recognition sensors mdpi.comnih.gov. Research utilizing UV-vis spectroscopy has indicated that this compound interacts with dsDNA through an intercalation mechanism mdpi.com. Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, leading to changes in the DNA structure, such as unwinding and elongation mdpi.comamazonaws.com.
Evidence for intercalation comes from the observation of a red-shift in the maximum absorption wavelength (λmax) of dsDNA upon interaction with this compound mdpi.com. A red-shift of approximately 5 nm has been recorded, which is characteristic of intercalation binding mdpi.com. This interaction has been exploited in the development of molecularly imprinted polymers (MIPs) incorporating dsDNA for the selective recognition and separation of this compound enantiomers mdpi.comnih.gov. Specific DNA sequences, such as ATATATATATAT-TATATATATATA, have shown high affinity for embedded this compound, enhancing the selectivity of these sensors nih.gov.
Binding to Plasma Proteins
This compound is known to bind to plasma proteins in mammals nih.gov. This binding is a significant factor influencing its distribution, metabolism, and excretion within the body. Both enantiomers of penicillamine, L- and D-penicillamine, bind to plasma proteins, primarily albumin, through disulfide bridges nih.gov. The extent of protein binding for penicillamine in plasma is reported to be greater than 80%, with albumin being a major binding partner drugbank.comdrugs.commdpi.comgoogle.com. This high level of protein binding means that a significant portion of this compound circulating in the bloodstream is bound to proteins, with only a smaller fraction remaining in its free form mdpi.com. The binding to plasma proteins, particularly albumin, is thought to contribute to the relatively slow elimination of penicillamine from plasma mdpi.com.
Interactive Data Table: Plasma Protein Binding of Penicillamine
| Protein | Binding Mechanism | Extent of Binding | Notes |
| Albumin | Disulfide bridges | >80% (Total Penicillamine) | Major binding protein |
| Ceruloplasmin | >80% (Total Penicillamine) | Also involved in binding |
Note: Data primarily reflects total penicillamine binding, which includes both L- and D-enantiomers due to the prevalence of studies on the D-form.
Cellular and Subcellular Effects of L Penicillamine
Impact on Cell Growth and Viability in In Vitro Systems
Studies evaluating the impact of penicillamine (B1679230), including its stereoisomeric forms, on cell growth and viability in vitro have shown varied effects depending on the cell type and concentration used. While some cell lines, such as Raji and U937 cells, were not significantly affected by certain concentrations of D-penicillamine, others like H9, NC37, and HL60 cells demonstrated impaired viability and proliferation at similar concentrations. nih.gov Notably, similar inhibitory effects on the uptake of precursors for DNA, RNA, and protein synthesis (³H-thymidine, ³H-uridine, and ³H-leucine) were observed in H9 cell cultures treated with D,L- and L-penicillamine, comparable to those seen with D-penicillamine. nih.gov Evaluation of cell number and viability using light microscopy also revealed similar actions of different penicillamine forms on these cell cultures. nih.gov
In the context of neural stem cells (NSCs), treatment with penicillamine alone or in combination with other compounds has been shown to increase cell viability and inhibit apoptosis. portlandpress.com Specifically, in vitro studies on NSCs demonstrated that penicillamine treatment significantly increased the number of proliferating cells (BrdU+ cells) and decreased the rate of apoptosis compared to control groups. portlandpress.com
However, studies on human glioblastoma U251 cells, used as an in vitro model for copper cytotoxicity, showed that treatment with D-penicillamine alone had only a minimal effect on cell viability. aub.edu.lb In contrast, co-treatment with copper and D-penicillamine resulted in a significant decrease in viability, suggesting a complex interaction that can lead to cell death under specific conditions. aub.edu.lb In a stable human hepatoma ATP7B knockout cell line, D-penicillamine treatment had a minor effect on the viability of these cells, while the parental cell line showed a more pronounced improvement in viability. nih.govresearchgate.net
Influence on Organelle Function (e.g., Mitochondrial Metabolism)
Cellular stressors can significantly impact organelle function, including that of mitochondria and the endoplasmic reticulum (ER). mdpi.com Mitochondria are crucial for cell metabolism, energy production through oxidative phosphorylation, and are involved in calcium and apoptosis signaling. frontiersin.org Mitochondrial dysfunction can lead to decreased ATP production and increased production of reactive oxygen species (ROS), contributing to oxidative stress. mdpi.comfrontiersin.org The ER is involved in protein synthesis, folding, lipid synthesis, and calcium storage, interacting closely with mitochondria at specific contact sites that influence mitochondrial metabolism and ATP production. frontiersin.org
While the provided search results specifically mention the impact of S-nitroso-N-acetyl-D,this compound (SNAP), a nitric oxide donor with a penicillamine base structure, on cellular processes, direct detailed information on this compound's specific influence on mitochondrial metabolism or other organelle functions like the ER is limited within the search results. SNAP has been shown to act as a ROS scavenger in vitro and inhibit ERK1/2 phosphorylation, reducing hepatic stellate cell activation. nih.gov Another related compound, S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), has been shown to increase cGMP levels and activate the cGMP-PKG signaling pathway, which can regulate Ca²⁺ homeostasis and potentially influence mitochondrial function indirectly. biorxiv.org
Oxidative stress, which can be influenced by compounds like penicillamine, is known to affect mitochondrial function. mdpi.complos.org Elevated free copper concentrations in the brain, potentially influenced by penicillamine administration, have been suggested to lead to enhanced oxidative stress. plos.org
Modulation of Cellular Signalling Pathways by this compound
Penicillamine has been shown to influence cellular signaling pathways, particularly in the context of immune responses and stress. In vitro studies have indicated that D-penicillamine can depress T-cell activity but not B-cell activity. drugbank.com It can inhibit the transformation of T lymphocytes induced by mitogens like concanavalin (B7782731) A and phytohaemagglutinin, as well as lipopolysaccharide-induced transformation which primarily stimulates B lymphocytes. nih.gov
Penicillamine and related aldehyde-reactive compounds have demonstrated the ability to covalently bind to aldehyde groups on the surface of macrophages and other spleen cells. acs.org This binding, particularly to potential target proteins involved in signal transduction such as STAT-related proteins, Moesin, STAT1, STAT3, STAT5, and tyrosine protein kinases Lyn B and Syk B, provides a hypothesis for how penicillamine might modulate macrophage function and potentially contribute to penicillamine-induced autoimmunity. acs.org
Furthermore, nitric oxide donors like SNAP, which are structurally related to penicillamine, have been shown to modulate the TGF-β signaling pathway, oxidative stress, inflammation, cellular senescence, and apoptosis in the context of fibrosis. nih.gov SNAP specifically has been reported to inhibit ERK1/2 phosphorylation. nih.gov Another derivative, SNPiP, activates the cGMP-PKG signaling pathway and potentially the oxytocin (B344502) signaling pathway, which is linked to improved cardiac performance. biorxiv.org
Implications for Cellular Homeostasis and Stress Responses
Cellular homeostasis is maintained by various stress response signaling pathways that protect cells from damage induced by environmental and internal stressors. frontiersin.org These include responses to oxidative stress, protein misfolding (like the unfolded protein response in the ER and mitochondria), and metabolic changes. mdpi.comfrontiersin.org
Penicillamine's interaction with cellular systems has implications for these homeostatic and stress responses. As a chelating agent, penicillamine can bind to heavy metals like copper, which can otherwise contribute to oxidative stress and cellular damage. plos.orgnih.gov However, studies in animal models of Wilson's disease have suggested that penicillamine administration can lead to elevated free copper concentrations in the brain and enhanced oxidative stress. plos.org This indicates a complex role in metal-induced stress responses, where its chelating ability might mobilize metals in a way that exacerbates oxidative damage in certain cellular compartments.
The ability of penicillamine to bind to aldehyde groups on cell membranes and interact with signaling molecules also suggests a potential to influence cellular responses to stress and maintain homeostasis. acs.org By modulating signaling pathways, penicillamine could indirectly affect cellular survival, proliferation, and the activation of stress response mechanisms. portlandpress.comacs.org The observation that penicillamine can inhibit apoptosis in certain cell types further points to its potential to influence cellular fate and contribute to maintaining cell populations under specific conditions. portlandpress.com
Toxicological Profiles and Mechanisms of L Penicillamine Toxicity
Acute and Subacute Toxicity Studies in Animal Models
Studies in animal models have provided insights into the acute and subacute toxicity of penicillamine (B1679230) enantiomers. In subacute toxicity studies administering penicillamine for 1-4 weeks, the L-isomer at doses of 50 mg/kg and 250 mg/kg in rats produced a dose-dependent inhibition of RNA synthesis in cell nuclei and affected cell-free protein synthesis, unlike the D-isomer at the same doses hres.ca. Acute toxicity studies (LD50) in various animal species and routes of administration for penicillamine (which would include the L-isomer in some contexts, though often studies focus on the D-isomer due to its therapeutic use) show varying levels of lethality. For instance, oral LD50 values for penicillamine in mice and rats were reported as 10.8 g/kg and 14.00 g/kg respectively, while intravenous and intraperitoneal routes showed lower LD50 values hres.ca.
| Species - Strain | Sex | Route | LD50 (g/kg) |
|---|---|---|---|
| Mouse - Carworth Farms - CF1 | F | p.o. | 10.8 |
| Mouse - Carworth Farms - CF1 | F | i.v. | 5.27 |
| Rat - Charles River Wistar | M | p.o. | 14.00 |
| Rat - Charles River Wistar | F | p.o. | 10.5 |
| Rat - Charles River Wistar | M | i.p. | 3.51 |
| Rat - Charles River Wistar | F | i.p. | 3.34 |
| Rabbit | F | i.v. | >0.8 |
Note: Data derived from studies that may encompass both penicillamine enantiomers, but provide context for acute toxicity levels hres.ca.
Subacute oral studies of penicillamine in dogs at 25 mg/kg b.i.d. for 14 weeks did not reveal pathologic changes related to treatment, although studies with higher intravenous doses (50 to 600 mg/kg/day for 1 to 10 doses) resulted in severe clinical signs and mortality without specific pathologic changes related to treatment observed hres.ca.
Chronic Toxicity and Long-Term Exposure Effects
Chronic toxicity studies of penicillamine have primarily focused on the D-isomer due to its therapeutic application. However, the understanding of long-term effects provides context for potential risks associated with any exposure to penicillamine, including the toxic L-enantiomer. Long-term toxicities of penicillamine include the induction of autoimmune conditions such as glomerulonephritis, pneumonitis, and lupus-like syndromes, which may be accompanied by autoantibody formation nih.gov. Studies in rats and chickens have indicated that penicillamine can cause damage to collagen and elastin (B1584352) umich.edu. While hepatic necrosis had been theoretically considered as a long-term toxicity related to interference with cysteine metabolism, it has not been reported in studies nih.gov.
Organ-Specific Toxicity of L-Penicillamine
This compound exhibits toxicity across multiple organ systems, stemming from its chemical properties and interference with biological processes.
Hepatic Toxicity and Potential for Hepatic Necrosis
Penicillamine has been linked to liver injury, typically presenting with a cholestatic pattern of serum enzyme elevations nih.gov. This liver injury can occur within 1 to 6 weeks of initiating therapy and may be severe and prolonged, potentially leading to protracted cholestasis nih.gov. While most cases are self-limited, instances of progressive cholestasis resulting in death or the need for liver transplantation have been reported, potentially representing vanishing bile duct syndrome nih.gov. Although autoimmune hepatitis-like syndromes have not been reported, mild-to-moderate serum enzyme elevations may accompany severe nonhepatic penicillamine toxicities nih.gov. The theoretical possibility of hepatic necrosis due to interference with cysteine metabolism by dimethyl cysteine (penicillamine) has been suggested but not reported nih.gov.
Renal Lesions, Including Membranous Proliferative Glomerulonephritis
Renal complications are well-recognized adverse effects associated with penicillamine. Membranous nephropathy is the most frequent morphological pattern of injury, observed in a significant percentage of cases, followed by minimal change disease spnefro.pt. Other less frequent renal histological findings include IgM nephropathy, mesangioproliferative glomerulonephritis, membranoproliferative glomerulonephritis, and focal interstitial nephritis spnefro.pt. The development of proteinuria after penicillamine initiation, its improvement upon discontinuation, and recurrence upon reintroduction support a causal role as a nephrotoxic drug spnefro.pt. While the exact mechanisms of penicillamine-induced renal damage are largely unknown, the formation of immune complexes is thought to play a role in some forms of glomerulonephritis vcu.edu. Cases of ANCA-associated glomerulonephritis with crescent formation have also been reported spnefro.ptnih.gov.
| Renal Histological Finding | Frequency (%) |
|---|---|
| Membranous nephropathy | 55 |
| Minimal change disease | 27 |
| IgM nephropathy | 4 |
| Mesangioproliferative glomerulonephritis | 2 |
| Membranoproliferative glomerulonephritis | 2 |
| Focal interstitial nephritis | 2 |
Note: Frequencies observed in cases of penicillamine-associated renal injury spnefro.pt.
Hematological Dyscrasias (e.g., Granulocytopenia, Bone Marrow Depression)
Penicillamine can induce various hematological dyscrasias. Common effects include thrombocytopenia and leukopenia drugs.com. More severe, though less frequent, adverse effects include neutropenia (usually reversible), agranulocytosis (sometimes fatal), and aplastic anemia (sometimes fatal) drugs.com. Hemolytic anemia, lymphadenopathy, thrombotic thrombocytopenic purpura, red cell aplasia, monocytosis, leukocytosis, eosinophilia, and thrombocytosis have also been reported drugs.com. Bone marrow depression has been observed, with some cases showing a downward trend in white cell and platelet counts while the drug was administered nih.gov. Drug-induced hematologic disorders can result from direct drug or metabolite toxicity or an immune reaction mhmedical.com.
Neurological Manifestations and Potential for Worsening
Neurological manifestations can occur with penicillamine exposure. While taste alteration is a very common effect, more serious neurological issues have been reported drugs.com. These include headache, dizziness, and peripheral sensory and motor neuropathies drugs.com. A notable and serious effect is the potential for worsening of pre-existing neurological symptoms, such as dystonia, rigidity, tremor, and dysarthria, particularly in patients with Wilson's disease upon initiation of therapy umich.edudrugs.com. This paradoxical worsening may be related to the mobilization and redistribution of copper umich.edudrugs.comkarger.com. The mechanism for this neurological exacerbation is not fully understood but has been hypothesized to involve the sudden release of ionic copper or interference with neuronal enzymes umich.edunih.gov. Studies have indicated that a significant percentage of patients with neurological manifestations of Wilson's disease may experience initial deterioration upon receiving penicillamine umich.edukarger.com.
Molecular Mechanisms Underlying this compound-Induced Toxicity
The toxicity of this compound is attributed to its chemical properties and interactions within biological systems. These interactions can disrupt essential metabolic pathways and cellular processes.
Pyridoxine (B80251) Antagonism and Deficiency Induction
This compound is known to inhibit the action of pyridoxine (vitamin B6). nih.govwikipedia.orgdrugbank.com This antagonism occurs through the formation of a thiazolidine (B150603) adduct with pyridoxal-5′-phosphate (PLP), the active form of vitamin B6. researchgate.netacs.orgacpjournals.org The formation of this adduct effectively sequesters PLP, making it unavailable as a cofactor for numerous enzymes. researchgate.netacpjournals.org This can lead to a functional deficiency in pyridoxine, impacting various metabolic pathways that rely on PLP-dependent enzymes, such as transaminases and kynureninase. acpjournals.org Studies in rats treated with this compound have shown abnormal tryptophan metabolism, consistent with inhibited PLP-dependent enzymes. acpjournals.org
Interference with Endogenous Thiol-Dependent Enzyme Systems
This compound, containing a thiol group, can interfere with the function of endogenous thiol-dependent enzyme systems. mdpi.com The free sulfhydryl (-SH) radical liberated from penicillamine can inhibit enzymes that rely on accessible thiol groups for their activity. cam.ac.uknih.gov This interference can disrupt critical metabolic processes, potentially leading to cellular dysfunction and death, particularly in metabolically active tissues like neurons. cam.ac.uknih.gov While the precise extent and targets of this interference by this compound specifically require further detailed research, the general principle of thiol-disulfide exchange and modification of protein thiols by reactive sulfur species is a known mechanism of toxicity and signaling. acs.org
Role of Metabolic Adducts and Metabolites in Toxicity
Beyond the thiazolidine adduct formed with PLP, this compound can undergo metabolism and form other adducts or metabolites that contribute to its toxicity. Penicillamine is known to transform into disulfides, inorganic sulphates, N-acetyl-D-penicillamine, and S-methyl-D-penicillamine in the body. mdpi.com While these metabolites are primarily discussed in the context of D-penicillamine metabolism and excretion, the principle of metabolic transformation and potential formation of reactive species applies to this compound as well. The formation of covalent adducts with biological macromolecules, such as proteins and DNA, by reactive metabolites is a known mechanism of chemically induced toxicity. medchemexpress.comnih.gov Although specific toxic metabolic adducts of this compound are not extensively detailed in the provided search results, the potential for their formation and contribution to toxicity exists, similar to other xenobiotics that undergo metabolic activation. nih.gov
Induction of Oxidative Stress and Reactive Species Formation
This compound can contribute to the induction of oxidative stress and the formation of reactive species. While D-penicillamine is sometimes discussed in the context of reducing oxidative stress, particularly in conditions like Wilson's disease by chelating copper, the interaction of penicillamine with metals can also catalyze oxidative reactions. nih.govoatext.comresearchgate.netfrontiersin.org Copper-penicillamine chelates, for instance, have been shown to be effective in catalyzing the oxidation of membranes, possibly due to favorable alterations in the redox potential of copper. cam.ac.uknih.gov This can lead to increased levels of reactive oxygen species (ROS). nih.govoatext.comresearchgate.netfrontiersin.org Elevated ROS levels can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and toxicity. oatext.com Studies have indicated that penicillamine can increase oxidative stress in the brain, potentially by mobilizing copper and decreasing protein-bound copper concentration. nih.govfrontiersin.org Impairment in cellular antioxidant defense mechanisms can exacerbate the effects of increased ROS. frontiersin.org
Immunological and Inflammatory Responses to L Penicillamine
Effects on Lymphocyte Activity and Proliferation
Studies, primarily in vitro, have explored how penicillamine (B1679230) influences the activity and proliferation of lymphocytes, key components of the adaptive immune system.
T-Lymphocyte Depression (In Vitro Studies)
In vitro studies have indicated that penicillamine can depress T-cell activity. Specifically, D-penicillamine at a concentration of 1 mM inhibited concanavalin (B7782731) A- and phytohaemagglutinin-induced transformation of T lymphocytes, as measured by [3H]thymidine incorporation. Higher concentrations (5 mM) were required to inhibit concanavallin A-induced amino acid uptake nih.gov, nih.gov. This suggests a dose-dependent inhibitory effect on T-lymphocyte proliferation in a laboratory setting. Penicillamine is understood to depress T cell activity, although the precise mechanism in rheumatoid arthritis is not fully known nih.gov, .
B-Lymphocyte Modulation (In Vitro Studies)
Research has also examined the effects of penicillamine on B lymphocytes in vitro. D-penicillamine at a concentration of 1 mM was observed to inhibit lipopolysaccharide-induced transformation, which primarily stimulates B lymphocytes nih.gov. Unlike cytotoxic immunosuppressants that affect both T and B cells, penicillamine in vitro specifically depresses T-cell activity but not B-cell activity drugbank.com, hmdb.ca, hres.ca, fda.gov, targetmol.com, chemsrc.com. In vitro studies suggest that penicillamine can modulate lymphocyte transformation stimulated by mitogens elsevier.es, capes.gov.br.
Here is a summary of in vitro lymphocyte effects:
| Lymphocyte Type | Stimulus | Penicillamine Concentration | Observed Effect | Source |
| T-lymphocyte | Concanavalin A, Phytohaemagglutinin | 1 mM | Inhibition of transformation ([3H]thymidine incorporation) | nih.gov |
| T-lymphocyte | Concanavalin A | 5 mM | Inhibition of amino acid uptake | nih.gov |
| B-lymphocyte | Lipopolysaccharide | 1 mM | Inhibition of transformation | nih.gov |
Influence on Cytokine Production and Inflammatory Mediators
Penicillamine has been reported to influence the production of cytokines and inflammatory mediators. It is known to decrease IL-1 wikipedia.org, drugbank.com. Studies involving the NO donor S-nitroso-N-acetyl-D,this compound (SNAP) have shown dose-dependent inhibition of IL-1 production in LPS-stimulated rat alveolar macrophages where endogenous NO production was blocked atsjournals.org. SNAP also significantly decreased IA-2 mRNA levels in INS-1 cells stimulated with proinflammatory cytokines oup.com. This indicates a potential role in modulating inflammatory responses by affecting cytokine levels and related pathways. Penicillamine also acts as an anti-inflammatory agent mdpi.com.
Autoimmune Phenomena Associated with this compound Exposure
Exposure to penicillamine, particularly the D-isomer used therapeutically, has been associated with the induction of various autoimmune phenomena. While the mechanisms are not fully understood, these reactions highlight the drug's potential to interfere with immune tolerance. wjgnet.com, nih.gov, unime.it, nih.gov.
Drug-Induced Lupus Erythematosus-like Syndromes
Drug-induced lupus erythematosus (DILE) is an established and recognized entity, and penicillamine is one of the drugs that can induce it wjgnet.com. DILE is an autoimmune disorder caused by chronic use of certain drugs, leading to symptoms similar to systemic lupus erythematosus (SLE) wikipedia.org. Penicillamine has a definite association with DILE nih.gov. Symptoms can include joint pain, muscle pain, and serositis wikipedia.org. DILE typically resolves after discontinuation of the offending drug wikipedia.org, medscape.com. The pathophysiology of DILE is not entirely clear, and genetic predisposition may play a role nih.gov, medscape.com.
Glomerulonephritis and Nephrotic Syndrome
Renal involvement, specifically glomerulonephritis and nephrotic syndrome, has been reported in patients treated with penicillamine nih.gov, wikipedia.org, google.com, elsevier.es. Proteinuria is a common kidney-related adverse reaction associated with penicillamine, and it can progress to overt nephrotic syndrome in a significant percentage of patients researchgate.net, spnefro.pt, nih.gov. Membranous glomerulonephritis is the most common histological pattern observed in penicillamine-associated nephropathy, although minimal change disease and other types of renal damage have also been reported researchgate.net, elsevier.es. The proteinuria is thought to occur due to immune complex-mediated glomerulonephritis researchgate.net. The onset of proteinuria can occur after several months of treatment, and nephrotic syndrome may develop subsequently researchgate.net, spnefro.pt.
Myasthenia Gravis and Neuromuscular Effects
This compound has been associated with the induction of myasthenia gravis (MG), a neuromuscular disorder characterized by muscle weakness and fatigue. nih.govnih.govmedscape.comresearchgate.net This drug-induced form of MG is considered a true myasthenia, often presenting with elevated titers of anti-acetylcholine receptor (AChR) antibodies. medscape.comneurology.orgnih.gov The weakness is typically mild, and symptoms often resolve weeks to months after discontinuing the drug. medscape.comresearchgate.net
Research indicates that penicillamine-induced myasthenia gravis shares essential pathophysiological features with idiopathic autoimmune myasthenia gravis. These features include the presence of anti-AChR antibodies, serum-induced blockade of AChRs, antibody-mediated accelerated degradation of AChRs, and a resulting reduction in available junctional AChRs. nih.gov Studies suggest that penicillamine may initiate a new autoimmune response rather than enhancing pre-existing autoimmunity. nih.gov
Electroneuromyographic studies have shown abnormalities in some cases of penicillamine-associated MG. neurology.org Clinical improvement following discontinuation of penicillamine has been correlated with improvements in electrodiagnostic studies, a decrease in serum anti-AChR antibody titers, and increased responsiveness of lymphocytes to mitogens. neurology.org
Pemphigus and Dermatological Manifestations
Pemphigus is an autoimmune bullous disease affecting the skin and mucous membranes, and this compound has been identified as a drug that can induce or exacerbate this condition. nih.govmedscape.comsci-hub.se Drug-induced pemphigus, including that triggered by penicillamine, involves the presence of circulating or tissue-bound autoantibodies. medscape.com Penicillamine is a frequently reported drug associated with pemphigus induction. sci-hub.se
The clinical presentation of drug-induced pemphigus can vary depending on the mechanism involved. medscape.com Pemphigus induced by thiol drugs, such as penicillamine, often presents with characteristics of pemphigus foliaceus, including erythematous, scaly, crusted plaques primarily on the trunk, with occasional superficial vesicles and bullae. Oral lesions are typically absent in this form. medscape.com In contrast, nonthiol drug-induced pemphigus more often presents as pemphigus vulgaris, characterized by flaccid bullae and erosions on seemingly normal skin and mucous membranes, including the oral mucosa. medscape.comdermnetnz.org
The onset of penicillamine-induced pemphigus can occur a few weeks to several months after starting therapy. medscape.com Penicillamine accounts for a significant percentage of reported drug-induced pemphigus cases. medscape.com While the exact incidence varies, it is estimated that a notable percentage of patients taking penicillamine for an extended period may develop pemphigus. medscape.com Drug-induced pemphigus cases, including those linked to penicillamine, are often less severe and have a better prognosis compared to classical pemphigus, with lesions healing in a majority of patients upon drug discontinuation. sci-hub.se
Beyond pemphigus, penicillamine treatment can lead to various dermatological manifestations, including effects on collagen and elastin (B1584352), autoimmune-related effects, and acute sensitivity reactions. mdpi.com Dermatological responses may include the development of hives, macular, or popular eruptions, typically appearing within days of initiation and clearing upon discontinuation. mdpi.com
Mechanisms of Immunomodulation and Autoimmunity by this compound
The precise mechanisms by which this compound exerts its immunomodulatory effects and induces autoimmunity are not fully elucidated, but research points to several potential pathways. mdpi.comnih.govbac-lac.gc.ca
One area of investigation involves the interaction of penicillamine with macrophages. Studies, particularly in animal models of penicillamine-induced autoimmunity, suggest that penicillamine can bind to aldehydes on the surface of macrophages. nih.govbac-lac.gc.ca This binding is hypothesized to lead to macrophage activation, which in turn could contribute to the induction of an immune response and autoimmunity. nih.govbac-lac.gc.ca Research using macrophage cell lines has shown that incubation with penicillamine can stimulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23, further supporting the idea of macrophage activation. nih.govbac-lac.gc.ca
Another proposed mechanism involves the interaction between aldehyde groups on macrophages and amine groups on T cells, which is believed to be involved in the induction of immune responses through the formation of an imine bond. nih.govbac-lac.gc.ca It is hypothesized that penicillamine's binding to macrophage aldehydes could interfere with this interaction or trigger downstream signaling pathways that lead to T cell activation and autoimmunity. nih.govbac-lac.gc.ca
Furthermore, studies in animal models have indicated that penicillamine treatment can lead to elevated levels of Th17-associated cytokines, such as IL-17, in animals that develop autoimmunity. bac-lac.gc.ca This suggests a potential role for Th17 cells in the pathogenesis of penicillamine-induced autoimmune syndromes. bac-lac.gc.ca
Penicillamine is also known to interact with cystine, forming a more soluble complex that reduces urinary cystine concentration. mims.com While this is primarily relevant to its use in conditions like cystinuria, its interaction with sulfur-containing amino acids like cysteine may have broader implications for protein structure and function, potentially influencing immune responses.
Structurally, penicillamine is related to L-cysteine. mdpi.com It can inhibit collagen cross-linking, making it more susceptible to enzymatic degradation. mdpi.com While primarily known for its effects on connective tissue, this property might indirectly influence immune cell interactions or the presentation of self-antigens.
The idiosyncratic nature of many drug-induced autoimmune reactions, including those caused by penicillamine, suggests that genetic factors and individual susceptibility may play a significant role in determining which individuals develop these adverse effects. bac-lac.gc.ca For instance, some reports suggest a potential ethnic predominance in the occurrence of drug-induced pemphigus. medscape.com
Pharmacokinetic and Metabolic Research of L Penicillamine
Absorption and Distribution Studies of L-Penicillamine
Research into this compound's absorption and distribution provides insight into how it enters the systemic circulation and where it subsequently travels within tissues.
Gastrointestinal Absorption Characteristics
Penicillamine (B1679230) is absorbed rapidly but incompletely from the gastrointestinal tract, with oral bioavailability generally ranging between 40% and 70%. mdpi.comdrugs.com Peak concentrations in the blood are typically achieved within 1 to 3 hours after administration. mdpi.comdrugs.com Food, antacids, and iron supplements have been shown to significantly reduce the absorption of penicillamine. mdpi.comdrugs.com While much of the literature focuses on D-penicillamine, the structural similarity suggests that this compound would likely share similar gastrointestinal absorption characteristics, although specific studies on this compound absorption are less commonly detailed in readily available sources compared to the D-enantiomer.
Tissue Distribution and Accumulation (e.g., Skin, Bone)
Following absorption, penicillamine is distributed throughout the body. It is reported to be highly bound to plasma proteins, with approximately 80% bound, primarily to albumin. mdpi.comresearchgate.net A smaller percentage, around 6%, is found in its free form in plasma. mdpi.com Studies, particularly in animals, suggest that penicillamine is eliminated from the liver and kidneys relatively quickly but is cleared slowly from tissues rich in collagen and elastin (B1584352), such as skin and bone. mdpi.comresearchgate.net This slow clearance from these tissues indicates potential for accumulation in these areas over time.
Biotransformation Pathways of this compound
This compound undergoes various biotransformation processes, primarily in the liver, leading to the formation of several metabolites. mdpi.comresearchgate.net
Formation of Disulfide Metabolites (e.g., this compound Disulfide)
A significant metabolic pathway for penicillamine involves the formation of disulfide metabolites. mdpi.commims.com The most important of these is the symmetrical disulfide, this compound disulfide, formed by the oxidation of two molecules of this compound. vaia.com This disulfide formation is crucial as these metabolites can bind to albumin, contributing to the slow elimination of the drug from plasma. mdpi.com Approximately 80% of penicillamine in plasma is protein-bound, and a portion of this is accounted for by disulfide metabolites. mdpi.com Penicillamine can also form mixed disulfides with endogenous thiols like cysteine. drugs.commims.comhmdb.ca
Here is a table summarizing the formation of disulfide metabolites:
| Metabolite | Formation Pathway | Significance |
| This compound Disulfide | Oxidation of two this compound molecules | Contributes to plasma protein binding and slow elimination mdpi.com |
| Cysteine-Penicillamine | Disulfide interchange between penicillamine and cysteine | More soluble than cystine, aids in excretion drugs.comhmdb.ca |
| Homocysteine-Penicillamine | Disulfide interchange between penicillamine and homocysteine | Identified metabolite researchgate.net |
Conjugation Reactions (e.g., Cysteine-Penicillamine, Homocysteine-Penicillamine)
Beyond the formation of symmetrical disulfides, this compound participates in disulfide interchange reactions with endogenous sulfur-containing compounds. It readily forms a mixed disulfide with cysteine, known as cysteine-penicillamine disulfide. drugs.commims.comhmdb.ca This metabolite is notable for being significantly more soluble than cystine, and its formation plays a role in the treatment of cystinuria by increasing the excretion of cystine. drugs.comhmdb.ca Another identified conjugate is homocysteine-penicillamine, formed through a similar disulfide interchange with homocysteine. mdpi.comresearchgate.net
S-Methyl-L-Penicillamine Formation and Further Oxidation
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 92863 nih.gov |
| Penicillamine | 5852 nih.gov |
| This compound Disulfide | Not specifically listed for L-isomer, but D-Penicillamine disulfide is 20902-45-8 and a general penicillamine disulfide is 258527 nih.gov. The structure implies a CID would exist for the L-isomer. |
| Cysteine | 5862 nih.gov |
| L-Cysteine | 5862 nih.govmims.com |
| Cysteine-Penicillamine | 161257 nih.gov |
| Homocysteine | 778 wikipedia.orgmpg.defishersci.ca |
| L-Homocysteine | 91552 guidetopharmacology.org |
| Homocysteine-Penicillamine | Not specifically listed, but formation is mentioned mdpi.comresearchgate.net. |
| S-Methyl-L-Penicillamine | 3082390 nih.gov |
| Pyridoxine (B80251) | 1054 acpjournals.org |
| Cystine | 67678 wikipedia.org |
| Albumin | Not applicable (Protein) |
Interactive Data Tables
Here are the interactive data tables based on the information presented:
Table 1: Gastrointestinal Absorption Characteristics of Penicillamine
| Characteristic | Value / Description | Source |
| Oral Bioavailability | 40-70% | mdpi.comdrugs.com |
| Time to Peak Plasma Conc. | 1-3 hours | mdpi.comdrugs.com |
| Factors Reducing Absorption | Food, Antacids, Iron Supplements | mdpi.comdrugs.com |
Table 2: Plasma Binding and Distribution
| Compartment / Binding Target | Percentage / Description | Source |
| Plasma Protein Binding | >80%, primarily to albumin | mdpi.comresearchgate.net |
| Free Penicillamine in Plasma | ~6% | mdpi.com |
| Tissue Accumulation | Slow clearance from skin and bone (collagen/elastin-rich tissues) | mdpi.comresearchgate.net |
Table 3: Key Biotransformation Pathways and Metabolites
| Pathway | Metabolites Formed | Source |
| Disulfide Formation | This compound Disulfide, Cysteine-Penicillamine, Homocysteine-Penicillamine | mdpi.comdrugs.comresearchgate.netmims.comvaia.comhmdb.ca |
| Conjugation Reactions | Cysteine-Penicillamine, Homocysteine-Penicillamine | mdpi.comdrugs.comresearchgate.nethmdb.ca |
| S-Methylation | S-Methyl-L-Penicillamine | mdpi.comresearchgate.net |
| Oxidation of S-Methyl Metabolite | Sulfoxide and Sulfone derivatives of S-Methyl-L-Penicillamine | mdpi.com |
Excretion Routes and Clearance Mechanisms of this compound
The primary route of excretion for penicillamine, including the L-isomer, is through the kidneys. A significant portion of the administered dose is eliminated in the urine, either as the parent compound or as metabolites. Renal excretion involves both glomerular filtration and tubular secretion. The rate and extent of urinary excretion can be influenced by factors such as urinary pH.
Metabolism of this compound also occurs, leading to the formation of various metabolites. These metabolites can include disulfides, such as the mixed disulfide with cysteine, and S-methylpenicillamine. These metabolites are also subject to excretion, primarily via the renal pathway.
Factors Influencing this compound Pharmacokinetics (e.g., Temperature)
Several factors can potentially influence the pharmacokinetics of this compound, affecting its absorption, distribution, metabolism, and excretion. While extensive data specifically on the influence of temperature on this compound pharmacokinetics in vivo is limited in the provided search results, general physiological principles suggest that temperature can indirectly affect drug disposition.
Body temperature influences various physiological processes, including renal blood flow, metabolic enzyme activity, and gastrointestinal motility, all of which can impact drug pharmacokinetics. For instance, significant changes in body temperature, such as fever or hypothermia, could theoretically alter the rate of renal filtration and tubular secretion, thereby affecting the renal clearance of this compound. Similarly, changes in liver enzyme activity due to altered temperature could influence the rate of this compound metabolism.
Experimental Models and Methodologies in L Penicillamine Research
In Vitro Cellular and Biochemical Assay Systems
In vitro studies provide a controlled environment to investigate the direct effects of L-penicillamine on cells and isolated biochemical systems. These assays are crucial for elucidating the compound's mechanisms of action at a molecular level.
This compound has been shown to act as a mechanism-based inhibitor of serine palmitoyltransferase (SPT) by forming an adduct with pyridoxal-5′-phosphate (PLP), a crucial cofactor for the enzyme. rsc.orgmedchemexpress.com This interaction highlights a specific biochemical pathway affected by this compound. Studies using bacterial SPT homologues, such as from Sphingomonas paucimobilis, have characterized this inhibition through techniques like UV-vis spectroscopy, enzyme kinetics, and mass spectrometry. rsc.org
Beyond enzymatic interactions, in vitro assays have explored this compound's effects on immune cells. Studies with T lymphocytes have demonstrated that this compound can inhibit concanavalin (B7782731) A- and phytohaemagglutinin-induced transformation, as measured by [3H]thymidine incorporation. nih.gov Higher concentrations were required to inhibit concanavalin A-induced amino acid uptake. nih.gov Interestingly, this compound also inhibited lipopolysaccharide-induced transformation, which primarily stimulates B lymphocytes, suggesting effects on both T and B cell activity in vitro. nih.gov
Furthermore, in vitro studies have investigated this compound's interaction with copper. It is known to be a chelating agent that can bind to heavy metal ions, including copper. drugbank.com In vitro experiments have indicated that this compound can render protein-bound copper free, making it available for excretion. acpjournals.org This process can lead to a loss of oxidase activity and discharge of the blue color in caeruloplasmin, a copper-carrying protein. acpjournals.org
The stability of penicillamine (B1679230) in biological samples like plasma, albumin solutions, and whole blood has also been a subject of in vitro investigation to optimize analytical methods for pharmacokinetic studies. umich.edu These studies have examined the loss of penicillamine over time at different temperatures, providing valuable data for sample handling and analysis. umich.edu
Animal Models for Studying this compound Effects (e.g., Rat, Mouse, Rabbit)
Animal models, including rats, mice, and rabbits, are utilized to study the in vivo effects of this compound, providing insights into its systemic impact, metabolism, and potential toxicity that cannot be fully replicated in vitro systems. These models are commonly used in drug hypersensitivity research and toxicology studies. researchgate.netwellbeingintlstudiesrepository.org
Studies in rats have explored the metabolic effects of this compound. Abnormal tryptophan metabolism has been observed in this compound-treated rats, which is thought to be linked to the compound's ability to rapidly form a thiazolidine (B150603) with pyridoxal-5-phosphate, thereby inhibiting pyridoxal-dependent enzymes like transaminases and kynureninase. acpjournals.org
The Brown Norway rat model is a notable example used to study penicillamine-induced autoimmunity, showing similarities to autoimmunity induced by other substances like HgCl2. nih.gov This model has been instrumental in investigating the mechanisms of drug-induced autoimmunity, including the roles of T and non-T splenocytes. nih.gov
While animal models are valuable, it is important to note that predicting human toxicity and drug safety solely based on animal data can be inconsistent. wellbeingintlstudiesrepository.org Studies analyzing extensive datasets have shown that the absence of toxicity in animal models like rats, mice, and rabbits provides limited predictive value for the absence of adverse drug reactions in humans. wellbeingintlstudiesrepository.org However, the presence of toxicity in these species can offer considerable, albeit inconsistent, evidential weight for human risk. wellbeingintlstudiesrepository.org
Research involving rabbits has included studies on drug-induced conditions, although specific detailed findings regarding this compound effects in rabbits within the provided search results are limited compared to rats and mice. However, rabbits are generally used in drug hypersensitivity models. researchgate.net
Advanced Analytical Techniques in Model Systems
Advanced analytical techniques are indispensable for characterizing this compound and its interactions within biological systems and experimental models. These techniques enable the identification, quantification, and structural analysis of the compound and its metabolites.
Mass Spectrometry for Metabolite Profiling
Mass spectrometry (MS) plays a crucial role in the identification and characterization of this compound and its metabolites in biological samples. Metabolite profiling using MS allows researchers to understand how this compound is transformed within an organism or in in vitro systems. diva-portal.org
High-performance liquid chromatography (HPLC) coupled with MS has been developed for the analysis of penicillamine in biological samples such as plasma, whole blood, and urine, offering a specific and sensitive method for pharmacokinetic studies. umich.edu MS/MS fragmentation patterns are used to identify and characterize metabolites based on their unique spectral fingerprints. mdpi.com This involves examining the fragmentation of the parent compound and its derivatives to deduce their structures. mdpi.com
Metabolite profiling studies often involve comparing in vivo and in vitro metabolic profiles to understand the relevance of in vitro systems for predicting in vivo metabolism. diva-portal.org Different types of metabolites, including phase I and phase II transformations, can be identified using MS-based approaches. diva-portal.org
Predicted LC-MS/MS spectra for penicillamine are available in databases, aiding in the identification of the compound and its potential metabolites during experimental analysis. hmdb.ca
Fluorescence Assays for Interaction Studies
Fluorescence assays are valuable tools for studying the interactions of this compound with other molecules, often leveraging changes in fluorescence intensity or wavelength upon binding or reaction.
A competitive-displacement fluorescence assay has been developed for this compound based on its reaction with N-acetyl-L-cysteine-capped CdTe quantum dots in the presence of copper ions. acs.orgekb.eg This assay utilizes the high affinity of this compound for copper ions, leading to a significant and selective quenching effect on the fluorescence of the quantum dots. nih.gov
Fluorescence spectroscopy has also been used to study the interaction between this compound and double-stranded DNA (dsDNA). mdpi.com Changes in the maximum absorption wavelength of dsDNA upon interaction with this compound have been observed, indicating an intercalation binding mechanism. mdpi.com
Fluorescence-based methods can also be employed for the enantioselective recognition of this compound. For instance, quantum dots modified with β-cyclodextrin have been used to differentiate between L- and D-penicillamine based on selective host-guest interactions that result in differential fluorescence responses. researchgate.netresearchgate.net The fluorescence intensity of modified quantum dots may decrease in the presence of this compound while increasing in the presence of the D-enantiomer. researchgate.net
Computational Modeling and In Silico Approaches
Computational modeling and in silico approaches provide powerful tools for investigating the properties and interactions of this compound at a theoretical level, complementing experimental studies and offering insights into mechanisms that are difficult to probe experimentally.
Molecular dynamics simulations have been employed to study the intermolecular interactions and nucleation kinetics of this compound crystals. acs.org These simulations can provide information on the behavior of this compound molecules in solution and during crystallization processes, which can be correlated with experimental observations. acs.org
In silico methods are also used in drug design and target prediction, although specific detailed studies focusing solely on this compound within the provided search results are limited in this context. However, computational modeling is broadly applied to predict drug-target interactions and analyze bioactivity profiles. nih.govu-paris.fr Docking studies, for example, can be used to evaluate the binding affinity and mode of interaction between a molecule like penicillamine and a target protein. nih.govufla.br Studies have used docking to investigate the binding of penicillamine enantiomers to proteins, revealing selective binding based on factors like van der Waals interactions. nih.gov
Computational studies can also support experimental findings by providing theoretical explanations for observed phenomena, such as the interaction mechanisms between molecules. researchgate.net
Emerging Research Areas and Future Directions for L Penicillamine
L-Penicillamine in Novel Therapeutic Strategies
Emerging research highlights the potential of this compound in several novel therapeutic strategies, moving beyond the established uses of its D-enantiomer.
Antifungal Applications Targeting Metabolic Pathways
Research indicates that this compound may possess antifungal properties by selectively targeting metabolic pathways in fungi. Studies have shown that this compound can inhibit L-homoserine O-acetyltransferase (CaMet2p), an enzyme crucial for the biosynthesis of L-methionine in Candida albicans. mdpi.comnih.govpg.edu.plresearchgate.netmostwiedzy.pl This enzyme catalyzes the initial step in the L-methionine pathway, converting L-homoserine to O-acetyl-L-homoserine. mdpi.comnih.govmostwiedzy.pl Inhibition of this pathway, essential for fungal survival, presents a promising target for antifungal chemotherapy. mdpi.comnih.govresearchgate.netmostwiedzy.pl Interestingly, both L- and D-penicillamine have shown comparable inhibitory effects on CaMet2p, binding to the catalytic site with similar affinities and modes. mdpi.comnih.govresearchgate.netmostwiedzy.pl The sensitivity of fungal cells to this compound is dependent on the presence or absence of L-methionine in the growth medium, further supporting the targeting of Met2p. mdpi.comnih.govresearchgate.netmostwiedzy.pl Clinical strains of C. glabrata resistant to fluconazole (B54011) have demonstrated similar susceptibility to this compound as wild-type strains, suggesting its potential against resistant infections. mdpi.comnih.govresearchgate.netmostwiedzy.pl
Data from in vitro antifungal activity testing against various Candida species and S. cerevisiae in minimal YNB medium and RPMI-1640 medium have been reported, indicating the minimal inhibitory concentrations (MICs) of L- and D-penicillamine. mdpi.com
Potential in Anti-Cancer Research and Angiogenesis Modulation
This compound is being explored for its potential in anti-cancer research, particularly concerning its ability to modulate angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.govebm-journal.org Penicillamine's ability to chelate copper, a trace metal that acts as a cofactor for various growth factors essential for angiogenesis (such as vascular endothelial growth factor and fibroblast growth factor), is a key aspect of this research. nih.govnih.govmdpi.com Studies have shown that copper depletion, partly achieved through penicillamine (B1679230) treatment, can suppress intracerebral tumor angiogenesis and inhibit the growth of certain tumors in animal models. nih.govnih.govebm-journal.org For instance, in a rabbit brain tumor model, copper-depleted animals treated with penicillamine and a low copper diet exhibited smaller, less vascularized tumors compared to control groups. nih.govnih.gov This treatment led to a significant decrease in serum copper, tumor volume, microvascular density, and endothelial cell turnover. nih.gov In vitro studies have also indicated that penicillamine can inhibit human endothelial cell proliferation. mdpi.com Furthermore, research suggests penicillamine may have protective activity against carcinogens like cigarette smoke in lung and oral cancer cells, potentially due to its anti-aldehyde and anti-inflammatory properties. mdpi.com
Exploration in Neurological Disorders (e.g., Alzheimer's Disease, Alcoholism)
The potential of this compound is also being investigated in the context of neurological disorders, including Alzheimer's disease and alcoholism. In Alzheimer's disease, imbalances in copper homeostasis and increased oxidative stress are observed. neurology.orgnih.gov Copper can contribute to oxidative mechanisms and the toxicity of beta-amyloid, a key component of amyloid plaques in AD. neurology.org D-penicillamine, the enantiomer, has been shown in pilot studies to reduce serum oxidative stress in AD patients, although its effect on cognitive decline was not conclusive and requires further investigation with larger cohorts. nih.gov The anti-oxidant effects of penicillamine are considered potentially relevant in Alzheimer's research. mdpi.com
In alcoholism, acetaldehyde (B116499), a metabolite of ethanol (B145695), is implicated in the reinforcing effects of alcohol. frontiersin.org Thiol compounds like D-penicillamine have been shown to reduce the motivational effects induced by ethanol and acetaldehyde in animal models, potentially by preventing the self-administration of these substances. frontiersin.org This suggests a possible role for targeting acetaldehyde in the treatment of alcohol abuse. frontiersin.org While this compound's direct role in this context requires further exploration, the findings with D-penicillamine highlight the potential of related thiol compounds.
Role in Peptide Chemistry and Directed Disulfide Folding
This compound plays a significant role in peptide chemistry, particularly in the area of directed disulfide folding. Precise disulfide bond formation is crucial for the correct three-dimensional structure and biological activity of many peptides, especially disulfide-rich peptides (DRPs). nih.govresearchgate.netnih.govacs.orgcsic.es Traditional methods for achieving specific disulfide pairings can be challenging. researchgate.netnih.gov The unique properties of penicillamine, particularly its sterically hindered thiol group, allow for orthogonal disulfide pairing with cysteine residues. nih.govresearchgate.netnih.govacs.org Under kinetic oxidative conditions, the formation of penicillamine-penicillamine disulfide bonds is less favored compared to cysteine-cysteine or cysteine-penicillamine bonds. nih.govresearchgate.net Under equilibrium conditions, cysteine-penicillamine disulfide pairs are thermodynamically favored. nih.govresearchgate.net This orthogonality can be exploited to direct the oxidative folding of peptides, leading to the selective formation of desired cyclic structures, even in complex multicyclic peptides. nih.govresearchgate.netnih.govacs.org This strategy facilitates the rational folding of peptides without relying solely on protecting groups or extensive sequence manipulation, offering valuable tools for the development of peptide therapeutics and ligands. researchgate.netnih.gov Research has demonstrated the use of mixed cysteine/penicillamine sequences to direct the folding of peptides with multiple disulfide bridges, influencing the final disulfide connectivity patterns. nih.govresearchgate.net The incorporation of penicillamine residues at specific positions can guide the folding pathway away from misfolded intermediates. nih.govcsic.es
For example, in studies on the inhibitory cystine knot (ICK) peptide ProTx-II, incorporating penicillamine residues directed the folding pathway and resulted in a fully oxidized product with three disulfide bridges, although further studies are needed to fully control the process and minimize the formation of intermediate species. nih.govcsic.es Selective substitution of cysteine with this compound has also been explored in the development of potent peptide analogs with improved properties, such as increased potency and serum stability, as seen in derivatives of the analgesic peptide RgIA. researchgate.net
Development of this compound Analogs and Derivatives
The development of this compound analogs and derivatives is an active area of research aimed at exploring compounds with potentially improved pharmacological properties, altered mechanisms of action, or reduced toxicity compared to the parent compound. Studies have investigated the structure-activity relationships of various penicillamine analogs and derivatives to understand how modifications to the molecule influence its biological effects. nih.govacs.orgacs.org This includes examining the impact of substitutions on chelation properties, interactions with enzymes, and other biological activities. For instance, studies have tested the ability of D-penicillamine and various analogs to interfere with bone development, revealing that certain modifications can influence processes like mineralization and collagen formation. nih.gov The synthesis and evaluation of these analogs contribute to a broader understanding of the structural features of penicillamine that are critical for its diverse biological activities and may lead to the identification of new therapeutic candidates.
Elucidation of Unresolved Mechanisms of Action and Toxicity
Despite its therapeutic uses and ongoing research into new applications, certain aspects of penicillamine's mechanisms of action and toxicity remain to be fully elucidated. While its heavy metal chelating properties are well-established, particularly for copper, lead, and mercury, the precise mechanisms underlying its effects in conditions like rheumatoid arthritis are not completely understood. drugbank.comtaylorandfrancis.comnih.govmhmedical.com Penicillamine is known to depress T-cell activity, but its broader immunosuppressive mechanisms in rheumatoid arthritis require further investigation. drugbank.comtaylorandfrancis.comnih.gov
Advanced Research on Chiral Specificity and Enantiomeric Purity
Advanced research on this compound focuses significantly on its chiral specificity and the methods for determining its enantiomeric purity, particularly in the context of D-penicillamine production and analysis. Given the toxicity of the L-enantiomer, ensuring the enantiomeric purity of D-penicillamine is critical. wikipedia.orgnih.gov
Capillary electrophoresis (CE) has been explored for the enantiomeric purity analysis of pharmaceuticals, including penicillamine. Methods utilizing cyclodextrin-based chiral selectors in capillary electrophoresis have been developed and analyzed. mdpi.com One such method allowed for the quantification of enantiomeric this compound impurities down to 0.2%, 0.6%, and 2.0% at pH 4.5, 7.4, and 9.7, respectively. mdpi.com This method has been successfully applied to the quantification of penicillamine enantiomers in commercial tablets. mdpi.com
Another chiral capillary zone electrophoresis (CZE) method was developed for the enantioseparation of Dthis compound across a wide pH range using a one-pot labeling technique. mdpi.com The method was validated to evaluate the presence of the toxic this compound enantiomer in pharmaceutical samples. nih.gov
High-performance liquid chromatography (HPLC) is also a key technique for assessing the enantiomeric purity of penicillamine. A gradient reversed-phase HPLC method using Marfey's reagent as a derivatization agent has been developed and validated to evaluate this compound content in penicillamine drug substance. researchgate.net This method achieved enantiomeric separation on a Poroshell HPH C18 stationary phase. researchgate.net The resolution between the this compound derivative and the penicillamine derivative was found to be more than 10.0. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the this compound derivative were determined to be 0.01 and 0.03 µg/mL, respectively, with a recovery of 90.7%. researchgate.net
Furthermore, a novel HPLC method utilizing fluorescence or UV/vis absorbance detection after spirocyclization with ninhydrin (B49086) has been developed for the separation and quantification of penicillamine stereoisomers. researchgate.net This method employed an achiral C18 column with a copper(II)-L-proline complex as a chiral selector in the mobile phase. researchgate.net It was capable of detecting traces of this compound in D-penicillamine samples below 0.1% with good resolution. researchgate.net
Research also extends to the development of chiral sensing devices for recognizing penicillamine enantiomers. An ultra-sensitive chiral electrochemiluminescence sensor has been constructed, exhibiting high selectivity and sensitivity for this compound with a detection limit of 10⁻¹² mol·L⁻¹. researchgate.net This sensor showed no obvious electrochemiluminescence response to D-penicillamine. researchgate.net Additionally, functionalized gold nanochannels have been explored for separating penicillamine enantiomers based on selective adsorption and repulsion effects with L-cysteine modified on the nanochannel walls. google.com
These advanced research efforts highlight the ongoing need for sensitive and selective analytical methods to ensure the enantiomeric purity of penicillamine and to study the specific properties of the L-enantiomer.
Here is a table summarizing some analytical methods for this compound enantiomeric purity analysis:
| Method | Chiral Selector | Detection Limit | Application | Source |
| Capillary Electrophoresis (CE) | Cyclodextrin-based selectors | 0.2% (pH 4.5), 0.6% (pH 7.4), 2.0% (pH 9.7) | Commercial tablets | mdpi.com |
| Capillary Zone Electrophoresis (CZE) | Beta-cyclodextrin, (+)-camphor-10-sulfonic acid | Not specified | Pharmaceutical samples | nih.gov |
| Reversed-Phase HPLC (with derivatization) | Marfey's reagent (derivatization) | 0.01 µg/mL (LOD) | Penicillamine drug substance | researchgate.net |
| HPLC (with spirocyclization) | Copper(II)-L-proline complex | Below 0.1% | D-penicillamine samples | researchgate.net |
| Electrochemiluminescence Sensor | Not specified | 10⁻¹² mol·L⁻¹ | Aqueous environment | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing L-Penicillamine purity in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are widely used for assessing purity. HPLC quantifies impurities via retention time and peak integration , while NMR confirms structural integrity by analyzing proton environments. For reproducibility, ensure calibration with certified reference standards and document protocols in line with NIH preclinical guidelines .
Q. How should researchers design in vitro experiments to evaluate this compound’s metal-chelating efficacy?
- Methodological Answer : Use controlled metal-ion solutions (e.g., Cu²⁺, Pb²⁺) at physiologically relevant concentrations. Employ spectroscopic techniques like UV-Vis or atomic absorption spectroscopy (AAS) to measure chelation kinetics. Include positive (e.g., EDTA) and negative controls. Replicate experiments across independent trials to minimize batch variability .
Q. What ethical guidelines apply when using this compound in human clinical trials?
- Methodological Answer : Obtain informed consent and approval from institutional review boards (IRBs). Adhere to Declaration of Helsinki principles, including risk-benefit analysis and data anonymization. For vulnerable populations (e.g., Wilson’s disease patients), ensure exclusion criteria are justified and monitoring protocols are stringent .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s metal chelation efficacy across experimental models?
- Methodological Answer : Conduct comparative studies using standardized metal-ion concentrations and buffer conditions. Apply sensitivity analysis to identify confounding variables (e.g., pH, temperature). Meta-analyses of published data can highlight model-specific biases. Validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. For skewed data, apply non-parametric tests like the Kruskal-Wallis test. Report confidence intervals and effect sizes to enhance reproducibility. Software tools like GraphPad Prism or R packages (e.g.,
drc) are recommended .
Q. How can researchers address conflicting data on this compound’s immunomodulatory effects in autoimmune disease models?
- Methodological Answer : Systematically review experimental variables, including animal strain, dosing regimen, and endpoint measurements. Perform subgroup analyses to identify context-dependent effects. Validate mechanisms using knockout models or siRNA silencing to isolate pathways (e.g., NF-κB inhibition) .
Q. What strategies improve the reproducibility of this compound’s redox behavior in biochemical assays?
- Methodological Answer : Standardize redox conditions (e.g., oxygen levels, antioxidant buffers) and use real-time monitoring via electron paramagnetic resonance (EPR). Pre-treat samples with chelators to exclude metal contamination. Document all reagent sources and lot numbers to mitigate batch effects .
Q. How should researchers optimize protocols for synthesizing this compound derivatives with enhanced bioavailability?
- Methodological Answer : Employ computational modeling (e.g., molecular docking) to predict structural modifications. Validate synthesis routes using green chemistry principles (e.g., solvent-free reactions) and characterize derivatives via LC-MS and X-ray crystallography. Compare pharmacokinetic profiles in vivo using radiolabeled compounds .
Methodological Best Practices
- Literature Review : Use databases like PubMed and EMBASE with search terms “this compound AND (mechanism OR pharmacokinetics)” to identify gaps. Apply PICO framework to refine questions .
- Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting studies. Use funnel plots to detect publication bias .
- Ethical Compliance : Submit detailed protocols to ethics committees, including adverse event reporting workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
